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Compound of Interest

Compound Name:
4-Chloro-7-methylpyrazolo[1,5-

a]pyridine

Cat. No.: B13014143 Get Quote

Executive Summary
4-Chloro-7-methylpyrazolo[1,5-a]pyridine is a fused bicyclic heteroaromatic intermediate

critical in the synthesis of antiviral agents (e.g., HIV-1 RT inhibitors) and kinase inhibitors (e.g.,

PI3K

). Its structure features a lipophilic pyrazolo[1,5-a]pyridine core substituted with a chlorine atom
at the C4 position and a methyl group at the C7 position.

This substitution pattern significantly alters its solubility landscape compared to the parent

scaffold. The C7-methyl group increases lipophilicity and disrupts crystal packing, while the C4-

chloro substituent reduces basicity and enhances solubility in halogenated solvents. This guide

defines its solubility boundaries to optimize process chemistry and formulation workflows.

Physicochemical Framework
Understanding the molecular drivers of solubility is essential for predicting behavior in untested

solvent systems.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b13014143?utm_src=pdf-interest
https://www.benchchem.com/product/b13014143?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13014143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value / Characteristic Impact on Solubility

Molecular Formula

C

H

ClN

Low molecular weight (<200

Da) favors dissolution in

organic media.

Molecular Weight 166.61 g/mol
Facilitates rapid dissolution

kinetics in good solvents.

Physical State
Solid (Off-white to beige

powder)

High lattice energy requires

polar aprotic or halogenated

solvents to break crystal

interactions.

Predicted LogP ~2.3 – 2.8

Lipophilic. Poor aqueous

solubility; high affinity for DCM,

EtOAc, and DMSO.

H-Bond Donors 0

Lack of donors limits solubility

in protic solvents

(water/alcohols) unless

heated.

H-Bond Acceptors 2 (N-atoms)

Allows interaction with weak H-

bond donors (e.g., Chloroform)

and Lewis acids.

Structural Analysis
The pyrazolo[1,5-a]pyridine core is aromatic with 10

-electrons. The bridgehead nitrogen (N1) contributes its lone pair to the aromatic sextet,
making it non-basic. The N2 nitrogen retains some basic character but is weakly basic due to
the electron-withdrawing effect of the C4-chloro group.

Implication: pH adjustment (acidification) yields only marginal solubility improvements in

aqueous media compared to simple pyridines.
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Solubility Profile Classification
The following data categorizes solvents based on their ability to dissolve the target compound

at ambient temperature (25°C).

Class I: Primary Solvents (High Solubility > 50 mg/mL)
Used for stock solutions, reaction media, and liquid-liquid extraction.

Dichloromethane (DCM): The solvent of choice. The polarizability of DCM interacts favorably

with the aromatic core and the chloro-substituent.

Dimethylformamide (DMF) & DMSO: Excellent solubility due to high dielectric constants.

Ideal for nucleophilic aromatic substitution (S

Ar) reactions where high temperatures are required.

Tetrahydrofuran (THF): Good solubility; suitable for organometallic couplings (e.g., Suzuki-

Miyaura).

Chloroform: Superior to DCM due to hydrogen-bond donation from the solvent to the N2

nitrogen.

Class II: Secondary Solvents (Moderate Solubility 10–50
mg/mL)
Used for crystallization and chromatography.

Ethyl Acetate (EtOAc): Moderate solubility. Often used as the mobile phase in flash

chromatography (typically 10-30% EtOAc in Hexanes).

Acetone: Good solubility but rarely used for reactions due to reactivity (aldol condensation

risks).

Acetonitrile (MeCN): Moderate solubility. Standard solvent for reverse-phase HPLC prep.

Alcohols (MeOH, EtOH): Low solubility at RT; High solubility at reflux.
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Application:Ethanol is the preferred solvent for recrystallization. The compound dissolves

at boiling point (78°C) and crystallizes upon cooling.

Class III: Anti-Solvents (Low Solubility < 1 mg/mL)
Used for precipitation and yield maximization.

Water: Practically insoluble.

Hexanes / Heptane: Insoluble. Used to precipitate the product from EtOAc or DCM solutions.

Diethyl Ether: Low solubility; often used to wash the filter cake to remove non-polar

impurities.

Experimental Protocols
Protocol A: Gravimetric Solubility Determination
For establishing precise saturation limits in a new solvent system.

Preparation: Weigh 50 mg of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine into a 4 mL glass

vial.

Solvent Addition: Add the target solvent in 100 µL increments.

Equilibration: Vortex for 1 minute after each addition. If the solid persists, sonicate for 5

minutes at 25°C.

Visual Check: Continue addition until a clear solution is observed.

Calculation:

(mg/mL).

Verification: If solubility is high (>100 mg/mL), reverse the method: Add 1 mL solvent and add

solid until saturation is reached (precipitate remains). Filter and analyze the supernatant by

HPLC.

Protocol B: Solvent Selection for Recrystallization
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The "Golden Rule" for this scaffold is a solvent pair: Good Solvent (Alcohol) + Anti-Solvent

(Water).

Start: Crude Solid

Dissolve in boiling Ethanol (10-20 vol)

Is solution clear?

Hot Filtration (remove insolubles)

No (Insolubles)

Cool slowly to RT, then 4°C

Yes

Crystals Form?

Add Water dropwise (Anti-solvent)

No

Filter & Wash (Cold EtOH)

Yes

Click to download full resolution via product page

Figure 1: Decision tree for recrystallization of pyrazolo[1,5-a]pyridine derivatives. Ethanol/Water

is the preferred system due to the steep solubility curve of the scaffold in alcohols.
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Application in Process Chemistry
Reaction Solvent Selection
For synthetic transformations involving the C3-position (e.g., iodination, formylation) or S

Ar displacements of the C4-chloride:

Recommended:DMF or DMAc (Dimethylacetamide).

Reasoning: These solvents ensure complete solubility of the starting material and stabilize

the polar transition states often involved in heterocyclic functionalization.

Purification Strategy
Due to the lipophilicity (LogP ~2.5), the compound retains strongly on C18 columns.

Reverse Phase (Prep-HPLC): Use a gradient of Water (0.1% Formic Acid) / Acetonitrile.

Expect elution at 50-70% MeCN.

Normal Phase (Flash): Use Hexanes/Ethyl Acetate. The compound typically elutes between

15-40% EtOAc depending on silica activity.

Formulation Note
For biological assays (in vitro), prepare a 10 mM stock solution in DMSO.

Caution: Avoid freeze-thaw cycles. Aliquot and store at -20°C.

Aqueous Dilution: When diluting into media, ensure final DMSO concentration is <0.5% to

prevent precipitation. The compound will likely crash out in pure water; use a carrier (e.g.,

cyclodextrin) or surfactant if higher aqueous concentrations are needed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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